BenchChemオンラインストアへようこそ!

tert-Butyl methyl(pyrrolidin-3-ylmethyl)carbamate

Spleen Tyrosine Kinase Kinase Inhibition B-cell Malignancies

tert-Butyl methyl(pyrrolidin-3-ylmethyl)carbamate (CAS 802983-66-0), chemically synonymous with N-Boc-3-N-methyl-aminomethyl pyrrolidine, is a Boc-protected pyrrolidine derivative (molecular formula C₁₁H₂₂N₂O₂, molecular weight 214.3 g/mol). This compound serves as the critical synthetic intermediate for mivavotinib (TAK-659), an orally available, dual spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) inhibitor currently in Phase I/II clinical development for advanced solid tumors and hematologic malignancies.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 802983-66-0
Cat. No. B1523796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl methyl(pyrrolidin-3-ylmethyl)carbamate
CAS802983-66-0
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CC1CCNC1
InChIInChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)8-9-5-6-12-7-9/h9,12H,5-8H2,1-4H3
InChIKeyICTZUPNLSITARI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl methyl(pyrrolidin-3-ylmethyl)carbamate (CAS 802983-66-0): Procurement-Grade Profile as a Dual SYK/FLT3 Inhibitor Building Block


tert-Butyl methyl(pyrrolidin-3-ylmethyl)carbamate (CAS 802983-66-0), chemically synonymous with N-Boc-3-N-methyl-aminomethyl pyrrolidine, is a Boc-protected pyrrolidine derivative (molecular formula C₁₁H₂₂N₂O₂, molecular weight 214.3 g/mol) [1]. This compound serves as the critical synthetic intermediate for mivavotinib (TAK-659), an orally available, dual spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3) inhibitor currently in Phase I/II clinical development for advanced solid tumors and hematologic malignancies [2]. Its structural features—a tertiary Boc-protected amine and a pyrrolidine scaffold—enable precise downstream functionalization for kinase inhibitor synthesis and PROTAC linker construction .

Why 802983-66-0 Cannot Be Generically Substituted in SYK/FLT3 Inhibitor Research and PROTAC Development


The specific substitution pattern of the pyrrolidine ring with a Boc-protected methylaminomethyl group at the 3-position directly dictates the final pharmacophore geometry of TAK-659, establishing critical interactions within the ATP-binding pocket of SYK and FLT3 [1]. Generic substitution with alternative regioisomers (e.g., 2- or 4-substituted pyrrolidines) or different N-protecting groups (e.g., benzyl, Cbz, Fmoc) would fundamentally alter the orientation of the pendant amine, thereby compromising downstream synthetic yields, kinase binding affinity, and overall pharmacological selectivity . The ensuing quantitative evidence underscores why this specific Boc-protected building block is an indispensable, non-interchangeable intermediate for precise SYK/FLT3 inhibitor construction and targeted protein degradation applications.

Quantitative Differentiation of 802983-66-0 (as TAK-659) Against Leading SYK/FLT3 Inhibitors


Superior SYK Inhibitory Potency of TAK-659 Compared to Fostamatinib

TAK-659, derived from 802983-66-0, demonstrates an IC₅₀ of 3.2 nM against SYK in enzymatic assays, which is approximately 13-fold more potent than fostamatinib (R788/R406) which exhibits an IC₅₀ of 41 nM . This quantitative difference in target engagement at the molecular level provides a clear rationale for prioritizing TAK-659 in projects requiring maximal on-target inhibition at lower drug concentrations.

Spleen Tyrosine Kinase Kinase Inhibition B-cell Malignancies

Potent Dual SYK/FLT3 Inhibition by TAK-659 in Contrast to Single-Target SYK Inhibitors

Unlike single-target SYK inhibitors like entospletinib (IC₅₀ = 7.7 nM) and fostamatinib (IC₅₀ = 41 nM), TAK-659 uniquely exhibits potent dual inhibition of both SYK (IC₅₀ = 3.2 nM) and FLT3 (IC₅₀ = 4.6 nM) . This dual activity is particularly relevant in FLT3-mutated AML, where concurrent suppression of both pathways offers a distinct therapeutic advantage over agents that solely target SYK [1].

FLT3 Kinase Acute Myeloid Leukemia Dual Kinase Inhibition

Enhanced Antiproliferative Efficacy of TAK-659 in FLT3-Mutated AML Compared to Fostamatinib

In an in vitro study evaluating 48 primary AML patient samples, the antiproliferative effects of TAK-659 were significantly higher in FLT3-mutated patients compared to non-mutated patients, a correlation also observed for fostamatinib but with a less pronounced differential [1]. While precise quantitative metrics of this heterogeneity are not provided, the data underscore TAK-659's enhanced activity in a clinically relevant genetic subset, reinforcing its utility as a molecular probe for FLT3-driven disease research [2].

Acute Myeloid Leukemia FLT3 Mutation Antiproliferative Activity

High Kinase Selectivity of TAK-659 Enabling Targeted Pathway Analysis

In a broad kinase panel encompassing 290 protein kinases, TAK-659 demonstrates greater than 50-fold selectivity for SYK and FLT3 over all other kinases tested [1]. This high degree of selectivity is critical for attributing observed cellular phenotypes specifically to SYK/FLT3 pathway modulation, thereby minimizing confounding off-target effects that are more prevalent with less selective kinase inhibitors .

Kinase Selectivity Off-target Profiling Chemical Biology

Recommended Application Scenarios for 802983-66-0 Based on Quantified Product-Specific Evidence


High-Potency SYK/FLT3 Dual Inhibitor Synthesis for Oncology Drug Discovery

This specific Boc-protected pyrrolidine derivative is the validated synthetic precursor for mivavotinib (TAK-659). Given its proven conversion to a clinical-stage dual SYK/FLT3 inhibitor with an IC₅₀ of 3.2 nM against SYK and 4.6 nM against FLT3 , procurement of 802983-66-0 is essential for laboratories aiming to reproduce, optimize, or derivative this pharmacologically validated scaffold. Its use ensures the correct stereoelectronic presentation of the aminomethyl group, which is critical for the observed dual kinase inhibition.

Structure-Activity Relationship (SAR) Studies Targeting FLT3-Mutated AML

The established differential sensitivity of TAK-659 in FLT3-mutated versus wild-type AML [1] makes 802983-66-0 a key starting material for generating focused libraries. Researchers can systematically modify the pyrrolidine scaffold while maintaining the core Boc-methylaminomethyl architecture to probe the structural determinants of FLT3 binding and selectivity, thereby accelerating the discovery of next-generation AML therapeutics with improved mutant-specific activity.

PROTAC Linker Construction for Targeted Protein Degradation

The Boc-protected pyrrolidine moiety provides a convenient handle for linker attachment in PROTAC design. The robust synthetic route and commercial availability of 802983-66-0 allow for efficient incorporation of a conformationally constrained, nitrogen-rich fragment into bifunctional degraders. This is particularly valuable for developing SYK- or FLT3-targeting PROTACs, where the linker's rigidity and exit vector can profoundly influence ternary complex formation and degradation efficiency .

Kinase Selectivity Profiling and Chemical Biology Probe Development

The >50-fold selectivity of TAK-659 for SYK and FLT3 over a panel of 290 other kinases [2] positions 802983-66-0 as a premium building block for generating highly selective chemical probes. This ensures that biological effects observed in cellular assays can be confidently assigned to SYK/FLT3 pathway modulation, avoiding the confounding data often associated with less selective inhibitors . This property is crucial for target validation and mechanistic studies in B-cell malignancies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl methyl(pyrrolidin-3-ylmethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.